![molecular formula C13H23N3O2 B6340598 tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate CAS No. 1221341-66-7](/img/structure/B6340598.png)

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

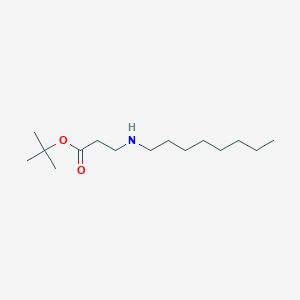

“tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole-containing compounds has seen significant advances in recent years . A common method involves the reaction of tert-butyl propiolate with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . The synthesis of α-aminoamidines from N-protected aminonitriles has also been proposed .Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety . The compound also contains a tert-butyl group and a propylamino group .Chemical Reactions Analysis

Imidazole-containing compounds are known to participate in a variety of chemical reactions. For instance, a catalytic system utilizing a chelate carbene ligand containing bulk tert-butyl groups has been used for palladium-catalyzed Heck and Suzuki coupling reactions .Applications De Recherche Scientifique

Three-Phase Partitioning in Bioseparation Processes

Three-phase partitioning (TPP) represents a novel, efficient, and green technology for the separation and purification of bioactive molecules from natural sources. This method is applicable in food, cosmetics, and medicine, highlighting its versatility and potential in creating scalable separation processes for compounds with similar complexity and functionality to tert-butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate. The technology focuses on rapid and economical extraction methods, showing promise for future developments in bioseparation (Yan et al., 2018).

Synthetic Phenolic Antioxidants: Environmental and Human Health Perspectives

Research on synthetic phenolic antioxidants, including tert-butylated compounds, has delved into their environmental occurrence, fate, human exposure, and toxicity. These studies are crucial for understanding the environmental and health implications of synthetic additives and can guide the development of safer, more sustainable chemical compounds for industrial and commercial use. The review by Liu & Mabury (2020) offers comprehensive insights into the challenges and recommendations for future research in this area, underscoring the importance of developing compounds with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Environmental Fate of Ether Compounds

The biodegradation and environmental fate of ether compounds, such as ethyl tert-butyl ether (ETBE), have been extensively studied, offering insights into the microbial degradation pathways and the potential for environmental remediation. These findings are relevant for assessing the environmental impact of this compound and related compounds, providing a framework for evaluating their persistence and degradation in soil and groundwater (Thornton et al., 2020).

Corrosion Inhibition by Imidazoline Derivatives

Imidazoline and its derivatives, featuring a core structure similar to the imidazole group in this compound, are known for their effective corrosion inhibition properties. This application is particularly relevant in the petroleum industry, where such compounds contribute to the protection of metal surfaces against corrosive environments. The review by Sriplai & Sombatmankhong (2023) highlights the potential of imidazoline derivatives in enhancing corrosion resistance, providing a pathway for the application of similar heterocyclic compounds in industrial settings (Sriplai & Sombatmankhong, 2023).

Orientations Futures

Imidazole-containing compounds have a significant potential in various scientific aspects and are being deployed in a number of areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, contributing to their diverse biological effects .

Mode of Action

Imidazole-containing compounds are known for their versatile chemical and biological properties . They can interact with their targets in various ways, leading to changes in the target’s function .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Analyse Biochimique

Biochemical Properties

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate: plays a significant role in biochemical reactions, particularly those involving enzyme interactions. The imidazole ring in the compound is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in enzymatic reactions. This compound interacts with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can bind to the active sites of enzymes, altering their activity and influencing biochemical pathways .

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of proteins essential for cell function .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, influencing their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it can inhibit enzymes by occupying their active sites or activate them by stabilizing their active conformations. These interactions can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of This compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .

Propriétés

IUPAC Name |

tert-butyl 3-(3-imidazol-1-ylpropylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)5-7-14-6-4-9-16-10-8-15-11-16/h8,10-11,14H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZIZYSWJYCNBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCCCN1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340520.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340553.png)

![tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340568.png)

![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B6340577.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)

![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)

![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)

![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)

![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)

![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)

![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)